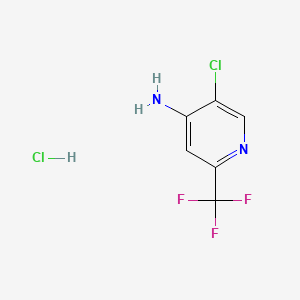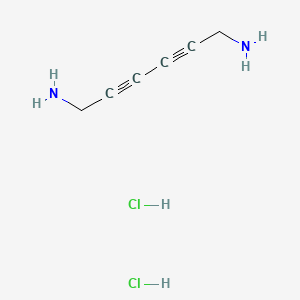
Hexa-2,4-diyne-1,6-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexa-2,4-diyne-1,6-diamine dihydrochloride is a chemical compound with the molecular formula C₆H₈N₂·2HCl. It is a diamine derivative characterized by the presence of two amine groups attached to a hexadiyne backbone. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexa-2,4-diyne-1,6-diamine dihydrochloride can be synthesized through a multi-step process. One common method involves the reaction of diacetylene with formaldehyde in the presence of a polar solvent and a silver catalyst . The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Hexa-2,4-diyne-1,6-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Hexa-2,4-diyne-1,6-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of hexa-2,4-diyne-1,6-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites, leading to inhibition or modification of enzymatic activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Hexane-1,6-diamine: A similar diamine with a saturated hydrocarbon chain.
2,4-Hexadiyne-1,6-diol: A related compound with hydroxyl groups instead of amine groups.
Uniqueness
Hexa-2,4-diyne-1,6-diamine dihydrochloride is unique due to its conjugated diyne structure, which imparts distinct chemical reactivity and biological activity compared to its saturated and hydroxylated counterparts. This uniqueness makes it valuable in specialized research applications where specific reactivity is required.
Properties
Molecular Formula |
C6H10Cl2N2 |
|---|---|
Molecular Weight |
181.06 g/mol |
IUPAC Name |
hexa-2,4-diyne-1,6-diamine;dihydrochloride |
InChI |
InChI=1S/C6H8N2.2ClH/c7-5-3-1-2-4-6-8;;/h5-8H2;2*1H |
InChI Key |
FHXMSMAACSVSMZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CC#CCN)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


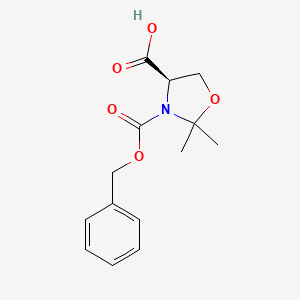

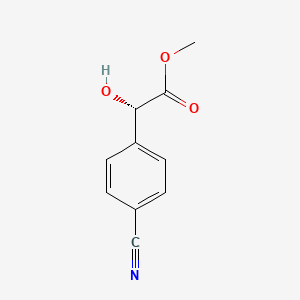
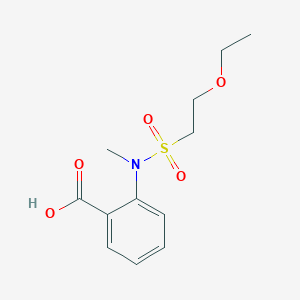
![3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one](/img/structure/B13456216.png)
![rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13456221.png)
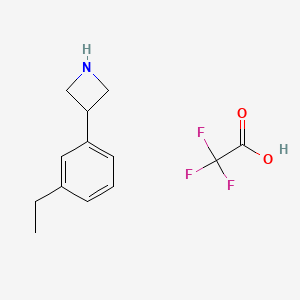
amine](/img/structure/B13456234.png)
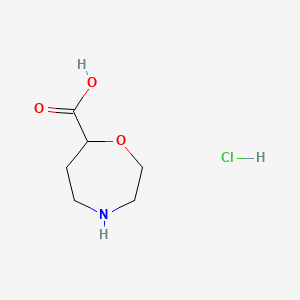
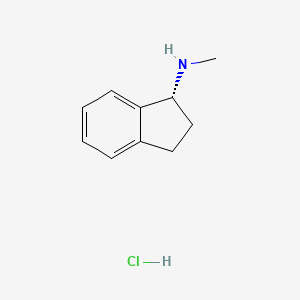
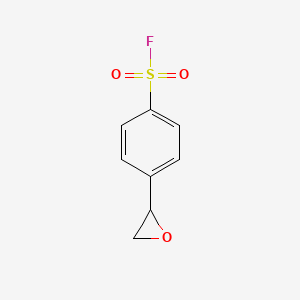
![Methyl4-{[ethyl(methyl)amino]methyl}benzoate](/img/structure/B13456257.png)
![5H-spiro[furo[3,4-b]pyridine-7,3'-piperidine] dihydrochloride](/img/structure/B13456259.png)
